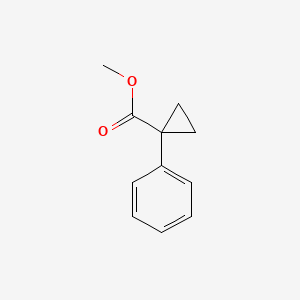

Methyl 1-phenylcyclopropane-1-carboxylate

概要

説明

“Methyl 1-phenylcyclopropane-1-carboxylate” is an organic compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “Methyl 1-phenylcyclopropane-1-carboxylate” can be represented by the SMILES stringO=C (OC)C1 (C2=CC=CC=C2)CC1 . The InChI representation is 1S/C11H12O2/c1-13-10 (12)11 (7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 1-phenylcyclopropane-1-carboxylate” is a solid compound . It has a molecular weight of 176.21 .科学的研究の応用

1. Chemical Structure and Configuration Analysis

The absolute configuration of related compounds such as cis-2-phenylcyclopropane-carboxylic acid has been established through decarboxylation experiments. These findings are crucial in understanding the stereochemical aspects of such compounds, including Methyl 1-phenylcyclopropane-1-carboxylate (Aratani, Nakanisi, & Nozaki, 1970).

2. Inhibition of Plant Ethylene Production

Compounds like Methyl 1-phenylcyclopropane-1-carboxylate have been studied for their effects on plant ethylene production, specifically as inhibitors of apple 1-aminocyclopropane-1-carboxylic acid oxidase. This research is significant for agricultural applications, particularly in controlling the ripening and senescence of fruits (Dourtoglou & Koussissi, 2000).

3. Photochemistry and Optical Activity

The photochemical properties of compounds like methyl 1-methyl-2-phenylcyclopropene-3-carboxylate, which are structurally related to Methyl 1-phenylcyclopropane-1-carboxylate, have been explored. Such studies delve into the behavior of these compounds under light exposure, contributing to a better understanding of their photostability and potential applications in photochemistry (Pincock & Moutsokapas, 1977).

4. Electron Impact Induced Fragmentation

Research on the electron impact-induced fragmentation of derivatives of trans-2-phenylcyclopropane, which is closely related to Methyl 1-phenylcyclopropane-1-carboxylate, offers insights into the mass spectrometric behavior of these compounds. This is essential for their identification and analysis in various scientific applications (Bélanger, 1979).

5. Synthesis and Reactions in Organic Chemistry

The synthesis and reactions of compounds structurally similar to Methyl 1-phenylcyclopropane-1-carboxylate, such as 4-Phenylspiro[2.2]pentane-1,1-dicarboxylate, highlight the versatility of these compounds in organic synthesis. This includes reactions with different agents and the formation of various derivatives, which is valuable in the development of new organic compounds (Denisov et al., 2019).

Safety And Hazards

特性

IUPAC Name |

methyl 1-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHLBUKYYVVZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-phenylcyclopropane-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)

![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)

![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)

![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)